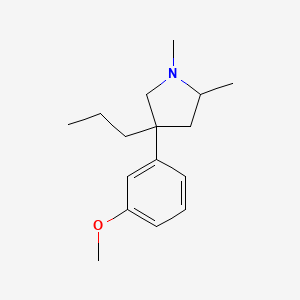![molecular formula C18H20N2O9S B12001869 N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis-carboxymethyl-amino groups, a sulfo-naphthalenyl group, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other atoms or groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in metal coordination complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and cleaning products.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent in various industrial processes.
Uniqueness: ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H20N2O9S |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[carboxymethyl-[2-[carboxymethyl-(4-sulfonaphthalen-1-yl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O9S/c21-16(22)9-19(10-17(23)24)7-8-20(11-18(25)26)14-5-6-15(30(27,28)29)13-4-2-1-3-12(13)14/h1-6H,7-11H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28,29) |
Clé InChI |
HUCTWCMKDVBWMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)












